Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate
Description
This compound features a pyridazine core substituted with:
- Methyl ester at position 2.
- 2-Pyridinylsulfanyl group at position 3.
- 6-Oxo moiety.
- 3-(Trifluoromethyl)phenyl group at position 1.
This structural profile suggests applications in medicinal or agrochemical research, particularly given pyridazinecarboxylates’ known herbicidal activity .
Properties
IUPAC Name |
methyl 6-oxo-4-pyridin-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3S/c1-27-17(26)16-13(28-14-7-2-3-8-22-14)10-15(25)24(23-16)12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMFIOHOWOXAJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1SC2=CC=CC=N2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 478067-01-5)
- Key Differences :
- Position 4: Trifluoromethyl replaces pyridinylsulfanyl.
- Ester: Ethyl instead of methyl.
- Ethyl ester may reduce solubility compared to methyl, affecting bioavailability .
Methyl 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 121582-55-6)
- Key Differences :
- Position 4: Hydroxyl group replaces pyridinylsulfanyl.
- Loss of sulfur-containing moiety may diminish interactions with thiol-rich biological targets .
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9)
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate (CAS 338395-91-8)
Methyl 5-cyano-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS 339018-13-2)
- Key Differences: Position 1: 4-Fluorophenyl replaces 3-(trifluoromethyl)phenyl. Position 4: Methyl group replaces pyridinylsulfanyl. Position 5: Cyano group added.
- Implications: Fluorine’s electronegativity may enhance binding to aromatic pockets.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS 866009-66-7)
- Key Differences :
- Position 4: Butylsulfanyl replaces pyridinylsulfanyl.
- Position 1: Phenyl replaces 3-(trifluoromethyl)phenyl.
- Ester: Ethyl instead of methyl.
- Absence of trifluoromethyl group reduces metabolic stability .
Comparative Analysis Table
Implications of Structural Variations
- Electron-Withdrawing Groups (e.g., CF₃, CN) : Enhance stability and binding to electron-rich targets but may reduce solubility.
- Sulfur-Containing Substituents (e.g., pyridinylsulfanyl) : Enable diverse interactions (e.g., H-bonding, covalent modifications) critical for biological activity.
- Ester Modifications : Methyl esters generally offer better solubility, while ethyl esters may prolong half-life in vivo.
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